molecular formula C14H18N6O2 B2634357 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 477851-41-5

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine

Cat. No.: B2634357
CAS No.: 477851-41-5
M. Wt: 302.338
InChI Key: ZVUQLDQMPOWVHZ-UHFFFAOYSA-N
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Description

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine is a complex organic compound that features a unique combination of a benzodioxole ring, a piperazine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The piperazine ring is often introduced via nucleophilic substitution reactions involving piperazine derivatives.

The final step involves the formation of the triazole ring, which can be achieved through a cyclization reaction using hydrazine derivatives and appropriate catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c15-13-16-14(18-17-13)20-5-3-19(4-6-20)8-10-1-2-11-12(7-10)22-9-21-11/h1-2,7H,3-6,8-9H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUQLDQMPOWVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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